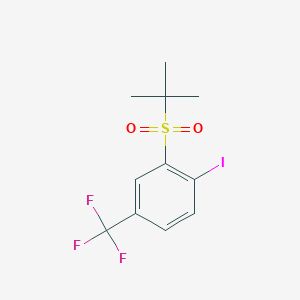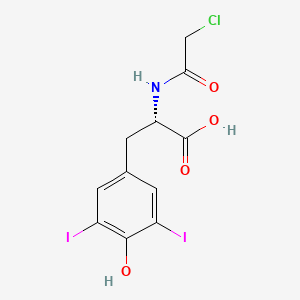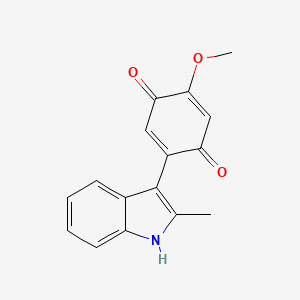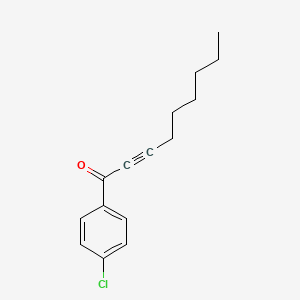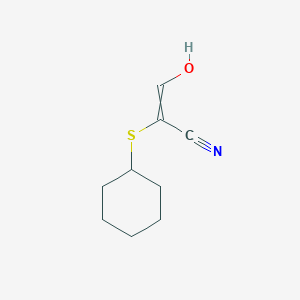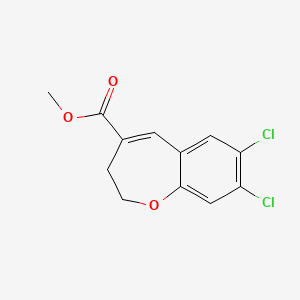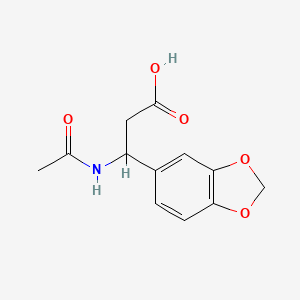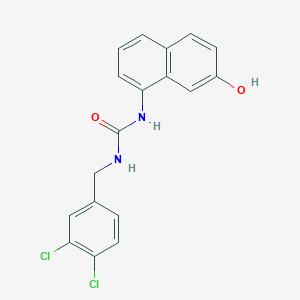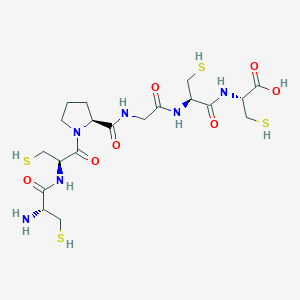
L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- is a complex peptide composed of multiple amino acids, including L-cysteine, L-cysteinyl, L-prolylglycyl, and L-cysteinylL-cysteine is a sulfur-containing amino acid that plays a crucial role in protein synthesis and various metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- involves multiple steps, starting with the individual synthesis of each amino acid component. The amino acids are then linked together through peptide bonds using techniques such as solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of L-cysteine often involves the hydrolysis of proteins from animal sources, such as feathers or hair, using hydrochloric acid. This method, however, has environmental drawbacks due to the use of large amounts of acid and the generation of unpleasant odors. Alternatively, biotechnological approaches, such as microbial fermentation using genetically engineered bacteria, are being explored to produce L-cysteine in a more sustainable manner .
化学反応の分析
Types of Reactions
L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, resulting in the formation of cystine.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or atmospheric oxygen can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Formation of cystine.
Reduction: Regeneration of L-cysteine from cystine.
Substitution: Formation of various substituted cysteine derivatives.
科学的研究の応用
L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- involves its ability to form disulfide bonds, which are crucial for the stabilization of protein structures. The thiol group in L-cysteine can undergo redox reactions, contributing to its antioxidant properties. Additionally, L-cysteine serves as a precursor for the synthesis of glutathione, a major antioxidant in the body .
類似化合物との比較
Similar Compounds
L-Cysteine: A sulfur-containing amino acid with similar redox properties.
L-Cystine: The oxidized dimer form of L-cysteine, linked by a disulfide bond.
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione.
Uniqueness
Its ability to form multiple disulfide bonds makes it particularly valuable in protein engineering and stabilization .
特性
CAS番号 |
636575-87-6 |
|---|---|
分子式 |
C19H32N6O7S4 |
分子量 |
584.8 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-[[2-[[(2S)-1-[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C19H32N6O7S4/c20-9(5-33)15(27)23-11(7-35)18(30)25-3-1-2-13(25)17(29)21-4-14(26)22-10(6-34)16(28)24-12(8-36)19(31)32/h9-13,33-36H,1-8,20H2,(H,21,29)(H,22,26)(H,23,27)(H,24,28)(H,31,32)/t9-,10-,11-,12-,13-/m0/s1 |
InChIキー |
PCYFMDUCBPABFA-VLJOUNFMSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CS)N)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CS)NC(=O)C(CS)N)C(=O)NCC(=O)NC(CS)C(=O)NC(CS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12592462.png)
![Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12592466.png)
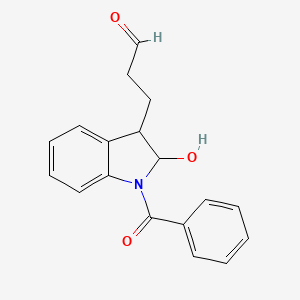
![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)
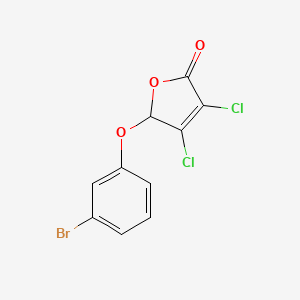
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
